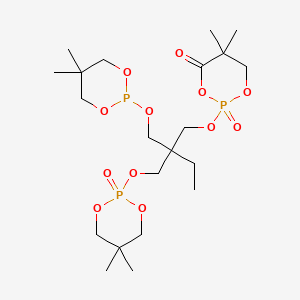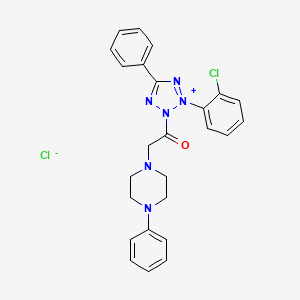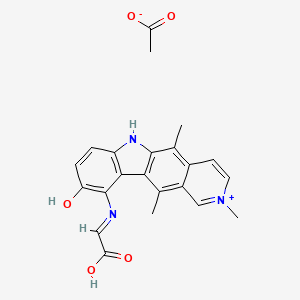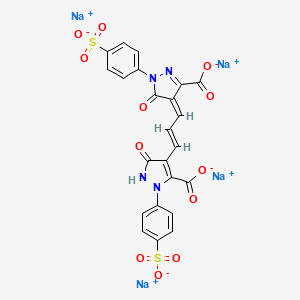
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is a complex organic compound that features a benzoic acid core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide typically involves multiple stepsThe reaction conditions often require the use of solvents like ethanol or pyridine and catalysts such as sodium ethoxide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid
- 2-Amino-5-methylbenzoic acid
- Various 1,2,4-oxadiazole derivatives
Uniqueness
Benzoic acid, 2-methyl-, 2-(1,4-dioxo-4-((5-propyl-1,3,4-thiadiazol-2-yl)amino)butyl)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring and hydrazide group make it particularly interesting for medicinal chemistry applications, as these moieties are often associated with biological activity.
Properties
CAS No. |
124841-00-5 |
|---|---|
Molecular Formula |
C17H21N5O3S |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[2-(2-methylbenzoyl)hydrazinyl]-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H21N5O3S/c1-3-6-15-20-22-17(26-15)18-13(23)9-10-14(24)19-21-16(25)12-8-5-4-7-11(12)2/h4-5,7-8H,3,6,9-10H2,1-2H3,(H,19,24)(H,21,25)(H,18,22,23) |
InChI Key |
GNRNWLPHPIYSTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NN=C(S1)NC(=O)CCC(=O)NNC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















